

# Application Notes and Protocols: IR-825 Conjugation to Antibodies

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## Compound of Interest

Compound Name: IR-825

Cat. No.: B15554114

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## Introduction

Near-infrared (NIR) fluorescent dyes, such as **IR-825**, are valuable tools in biomedical research and drug development. Their emission wavelengths fall within the NIR window (700-900 nm), where biological tissues exhibit minimal absorbance and autofluorescence, allowing for deep tissue imaging with high signal-to-noise ratios. Conjugating **IR-825** to antibodies that specifically target cell surface antigens enables the visualization and tracking of these antibodies in vitro and in vivo. This technology is pivotal for applications ranging from fundamental research in cellular biology to the development of targeted therapies and diagnostic agents.

These application notes provide a detailed protocol for the conjugation of **IR-825** N-hydroxysuccinimide (NHS) ester to antibodies, followed by purification and characterization of the resulting conjugate. The provided methodologies are based on established amine-reactive chemistry and can be adapted for various antibody subtypes.

## Physicochemical Properties of IR-825

A thorough understanding of the properties of **IR-825** is crucial for successful conjugation and accurate characterization of the final product.

| Property                              | Value  | Reference |
|---------------------------------------|--|-----------|
| Molecular Weight                      | 824.42 g/mol                                       | [1]       |
| Excitation Maximum ( $\lambda_{ex}$ ) | ~810 nm  | [2]       |
| Emission Maximum ( $\lambda_{em}$ )   | ~830 nm  | [2]       |
| Reactive Group                        | Carboxyl (COOH)                                    | [1]       |
| Solubility                            | Soluble in DMSO, DMF,<br>Methanol, Dichloromethane | [2]       |

## Experimental Protocols

This section outlines the detailed methodology for the conjugation of **IR-825** to antibodies, from antibody preparation to the final characterization of the conjugate.

### Antibody Preparation

Prior to conjugation, it is essential to prepare the antibody in a buffer that is free of primary amines, which can compete with the antibody for reaction with the NHS ester.

- Materials:
  - Antibody of interest
  - Phosphate-Buffered Saline (PBS), pH 7.4
  - Conjugation Buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)
  - Amicon® Ultra centrifugal filter units (or similar for buffer exchange)
- Protocol:
  - If the antibody solution contains primary amines (e.g., Tris buffer, glycine) or stabilizing proteins (e.g., BSA), perform a buffer exchange into PBS.
  - To exchange the buffer, use a centrifugal filter unit with a molecular weight cutoff (MWCO) appropriate for the antibody (typically 30-50 kDa for IgG).

- Add the antibody solution to the filter unit and add an excess of PBS.
- Centrifuge according to the manufacturer's instructions to concentrate the antibody.
- Repeat the addition of PBS and centrifugation two more times to ensure complete buffer exchange.
- After the final centrifugation, recover the antibody in PBS.
- Determine the antibody concentration using a spectrophotometer by measuring the absorbance at 280 nm ( $A_{280}$ ). For a typical IgG, the extinction coefficient is  $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ .
- Adjust the antibody concentration to 1-5 mg/mL in the conjugation buffer.

## IR-825 Conjugation to Antibody

This protocol utilizes the reaction between the N-hydroxysuccinimide (NHS) ester of **IR-825** and primary amines (lysine residues) on the antibody.

- Materials:
  - Prepared antibody in conjugation buffer
  - **IR-825** NHS ester
  - Anhydrous Dimethyl Sulfoxide (DMSO)
  - Microcentrifuge tubes
  - Orbital shaker or rotator
- Recommended Starting Parameters:

| Parameter                        | Recommended Value          |
|----------------------------------|----------------------------|
| Antibody Concentration           | 1-5 mg/mL                  |
| Molar Excess of IR-825 NHS Ester | 5-20 fold                  |
| Reaction Time                    | 1-2 hours                  |
| Reaction Temperature             | Room Temperature (20-25°C) |
| Reaction pH                      | 8.3 - 8.5                  |

- Protocol:
  - Allow the **IR-825** NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.
  - Prepare a 10 mg/mL stock solution of **IR-825** NHS ester in anhydrous DMSO immediately before use.
  - Calculate the required volume of the **IR-825** NHS ester stock solution to achieve the desired molar excess over the antibody.
  - Add the calculated volume of the **IR-825** NHS ester stock solution to the antibody solution while gently vortexing.
  - Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle mixing (e.g., on an orbital shaker or rotator), protected from light.

## Purification of the IR-825 Antibody Conjugate

Purification is necessary to remove unconjugated **IR-825** dye and any reaction byproducts. Size-exclusion chromatography is a common and effective method.

- Materials:
  - Reaction mixture from the conjugation step
  - Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

- Elution Buffer (e.g., PBS, pH 7.4)
- Fraction collection tubes
- Protocol:
  - Equilibrate the SEC column with at least three column volumes of elution buffer.
  - Carefully load the reaction mixture onto the top of the column.
  - Allow the sample to enter the column bed completely.
  - Begin eluting the conjugate with the elution buffer.
  - The first colored fraction to elute will be the **IR-825** antibody conjugate, as it is larger and will pass through the column more quickly. The smaller, unconjugated dye molecules will elute later.
  - Collect the fractions containing the purified conjugate.
  - Pool the fractions containing the purified conjugate.

## Characterization of the IR-825 Antibody Conjugate

The final step is to characterize the conjugate by determining the antibody concentration and the degree of labeling (DOL), which is the average number of dye molecules per antibody.

- Materials:
  - Purified **IR-825** antibody conjugate
  - UV-Vis Spectrophotometer
  - Quartz cuvettes
- Protocol:
  - Measure the absorbance of the purified conjugate solution at 280 nm (A<sub>280</sub>) and at the absorbance maximum of **IR-825** (~810 nm, A<sub>810</sub>).

- Calculate the concentration of the antibody using the following formula:

$$\text{Antibody Concentration (M)} = [\text{A}_{280} - (\text{A}_{810} \times \text{CF})] / \epsilon_{\text{antibody}}$$

- A<sub>280</sub>: Absorbance at 280 nm
- A<sub>810</sub>: Absorbance at ~810 nm
- CF: Correction factor for the absorbance of **IR-825** at 280 nm (this value should be provided by the dye manufacturer or determined experimentally).
- $\epsilon_{\text{antibody}}$ : Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M<sup>-1</sup>cm<sup>-1</sup> for IgG).

- Calculate the concentration of the **IR-825** dye using the following formula:

$$\text{IR-825 Concentration (M)} = \text{A}_{810} / \epsilon_{\text{IR-825}}$$

- A<sub>810</sub>: Absorbance at ~810 nm
- $\epsilon_{\text{IR-825}}$ : Molar extinction coefficient of **IR-825** at ~810 nm (this value should be obtained from the dye supplier).

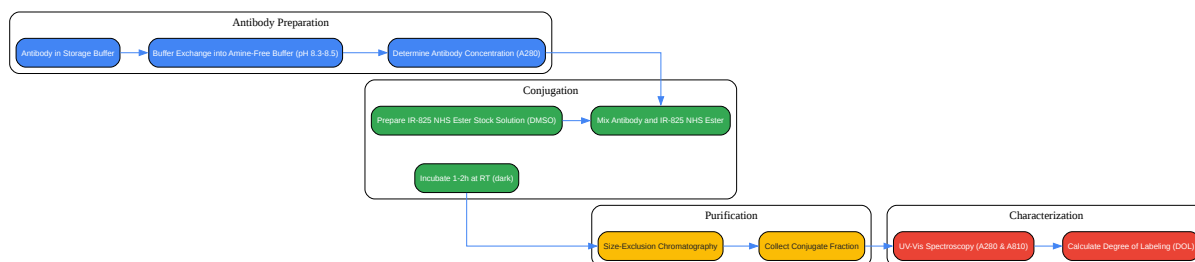
- Calculate the Degree of Labeling (DOL):

$$\text{DOL} = [\text{IR-825 Concentration (M)}] / [\text{Antibody Concentration (M)}]$$

A typical DOL for antibody-dye conjugates ranges from 2 to 8. Higher DOLs can sometimes lead to antibody aggregation or reduced antigen-binding affinity.

## Visualizations

## Experimental Workflow

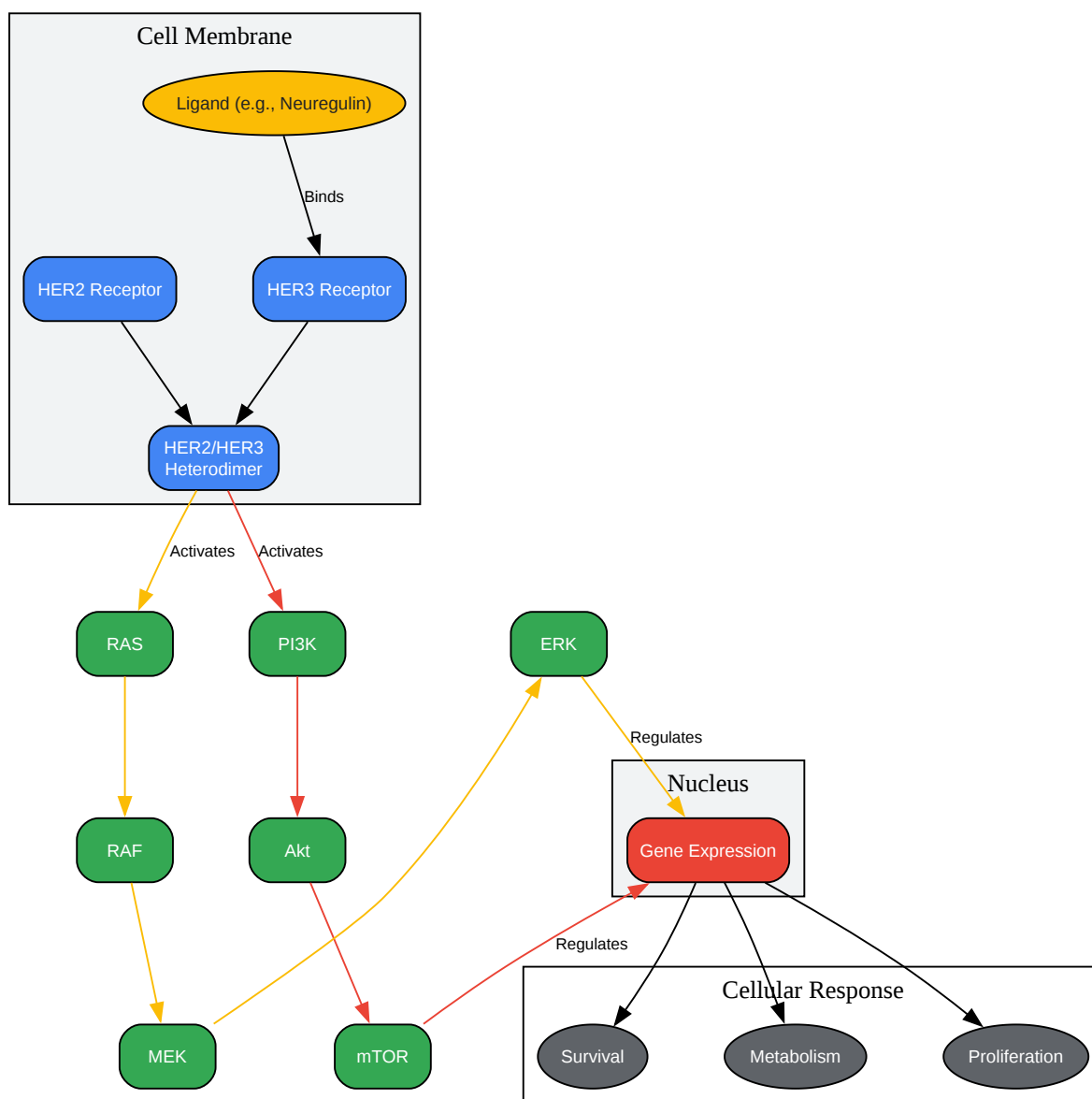


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Caption: Experimental workflow for **IR-825** conjugation to antibodies.

## Representative Signaling Pathway: HER2

Antibodies conjugated to **IR-825** are often used to target cancer cells. A common target in breast cancer is the Human Epidermal Growth Factor Receptor 2 (HER2). The following diagram illustrates the simplified HER2 signaling pathway that can be targeted by such antibody conjugates.



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Caption: Simplified HER2 signaling pathway in cancer cells.



## Conclusion

The conjugation of **IR-825** to antibodies provides a powerful tool for a wide range of research and development applications. The protocol described herein offers a robust starting point for producing high-quality antibody-dye conjugates. Successful conjugation is dependent on careful antibody preparation, optimization of the dye-to-antibody molar ratio, and effective purification. Proper characterization of the final conjugate is essential to ensure its suitability for downstream applications. By following these guidelines, researchers can confidently generate **IR-825** labeled antibodies for advanced imaging and therapeutic studies.

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## References

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- To cite this document: BenchChem. [Application Notes and Protocols: IR-825 Conjugation to Antibodies]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15554114#protocol-for-ir-825-conjugation-to-antibodies\]](https://www.benchchem.com/product/b15554114#protocol-for-ir-825-conjugation-to-antibodies)

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